![molecular formula C13H18Br2N2O6S B560484 Ianthellamide A CAS No. 1374875-85-0](/img/structure/B560484.png)
Ianthellamide A
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Overview
Description
Scientific Research Applications
Kynurenine-3-Hydroxylase Inhibition
Ianthellamide A has been identified as a selective inhibitor of the enzyme kynurenine-3-hydroxylase (KMO), with an IC50 value of 1.5 μM. This inhibition is significant because KMO plays a critical role in the kynurenine pathway (KP), which is involved in cellular energy production and tryptophan catabolism .
Potential Treatment for Schizophrenia
Stroke Therapeutics
Neuroprotective Effects
By increasing the level of endogenous kynurenic acid in the rat brain, Ianthellamide A shows promise as a neuroprotective agent, potentially safeguarding neurons against damage from various neurological disorders .
Future Directions
The future directions for research on Ianthellamide A could involve further investigation into its selective inhibition of kynurenine 3-hydroxylase and its potential as a neuroprotective agent in the treatment of neurodegenerative disorders . Additionally, more research could be done to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
properties
IUPAC Name |
[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKTVGRPGJKVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ianthellamide A |
Q & A
Q1: What is the mechanism of action of Ianthellamide A?
A1: Ianthellamide A is a selective inhibitor of kynurenine-3-hydroxylase (KMO). [] This enzyme plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting KMO, Ianthellamide A disrupts the production of downstream metabolites in the kynurenine pathway.
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